N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Indol-3-yl-oxoacetamides, a class including N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their potential as potent cannabinoid receptor type 2 (CB2) ligands. For instance, a fluorinated derivative has demonstrated significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).
Synthetic Studies in Cycloalkenyl Derivatives
- Studies on cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides have explored the synthesis of various cyclohexyl derivatives. This research is crucial for the successful cyclization under mild conditions, contributing to the development of compounds like this compound (Iwamatsu et al., 1999).
Development of Cyclin D1/CDK4 Inhibitors
- Research into indolo[6,7-a]pyrrolo[3,4-c]carbazoles, a class of cyclin D1/CDK4 inhibitors, has involved the synthesis of compounds similar to this compound. This work has led to new methods for synthesizing substituted indole acetamides, contributing to structure-activity relationship evaluations (Faul et al., 2004).
Antioxidant Properties of Indole Derivatives
- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, related to this compound, have been synthesized and shown to exhibit considerable antioxidant activity. This indicates potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
- Research involving 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their derivatives, which are structurally related to this compound, has highlighted their potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).
Muscarinic Agonist Activity
- Studies on substituted N-(silatran-1-ylmethyl)acetamides have contributed to understanding the muscarinic agonist activity of these compounds. This research has implications for the development of new drugs and understanding the action of molecules similar to this compound (Pukhalskaya et al., 2010).
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h6-7,10-11,13,19H,3-5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKWTWFHGIISRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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